N-[4-(benzyloxy)phenyl]-N'-(1-phenylethyl)butanediamide
Description
N-[4-(benzyloxy)phenyl]-N'-(1-phenylethyl)butanediamide is a bis-amide compound characterized by a central butanediamide (succinamide) backbone substituted with a 4-(benzyloxy)phenyl group at one terminus and a 1-phenylethyl group at the other.
Synthetic routes for analogous compounds, such as those involving Suzuki coupling (e.g., (R)-4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide in ), highlight the use of palladium catalysis for aryl-aryl bond formation, which may be relevant to its preparation. The compound’s stability and solubility are likely influenced by the benzyloxy group, which enhances membrane permeability compared to polar substituents like methoxy or hydroxy groups .
Properties
CAS No. |
732253-14-4 |
|---|---|
Molecular Formula |
C25H26N2O3 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N'-(1-phenylethyl)-N-(4-phenylmethoxyphenyl)butanediamide |
InChI |
InChI=1S/C25H26N2O3/c1-19(21-10-6-3-7-11-21)26-24(28)16-17-25(29)27-22-12-14-23(15-13-22)30-18-20-8-4-2-5-9-20/h2-15,19H,16-18H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
VBDCJUGKEMKKLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-N’-(1-phenylethyl)butanediamide typically involves the following steps:
Formation of 4-(benzyloxy)phenylamine: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate.
Coupling with 1-phenylethylamine: The 4-(benzyloxy)phenylamine is then coupled with 1-phenylethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired butanediamide structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-N’-(1-phenylethyl)butanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-N’-(1-phenylethyl)butanediamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-N’-(1-phenylethyl)butanediamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
N,N'-butane-1,4-diylbis(4-methoxybenzamide) (CAS 122226-95-3)
- Structure : Features a butanediamide core with 4-methoxybenzamide groups at both termini.
- Key Differences : Replaces the benzyloxy and phenylethyl groups with methoxy substituents, reducing lipophilicity.
- Implications : The methoxy groups may improve aqueous solubility but diminish blood-brain barrier penetration compared to the benzyloxy variant. This compound’s synthesis (e.g., via amide coupling) is less complex due to symmetrical substitution .
(R)-4-(8-Bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide
- Structure : Shares the N-(1-phenylethyl)carbamoyl group but incorporates a bromonaphthalene moiety instead of benzyloxy phenyl.
- Key Differences : The bromine atom enhances electrophilicity, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura). The naphthalene system may confer π-π stacking interactions in target binding.
- Synthesis : Prepared via Suzuki coupling with 58% yield, suggesting similar methodologies could apply to the target compound .
Hydroxamic Acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide)
- Structure : Replaces amide groups with hydroxamic acid (-CONHOH) functionalities.
- Key Differences : Hydroxamic acids exhibit stronger metal-chelating and antioxidant properties but are prone to hydrolysis under acidic or basic conditions. The target compound’s amide bonds likely offer superior stability in physiological environments .
Physicochemical and Functional Properties
| Compound | Backbone | Substituents | Lipophilicity (LogP*) | Synthetic Yield | Key Applications |
|---|---|---|---|---|---|
| N-[4-(benzyloxy)phenyl]-N'-(1-phenylethyl)butanediamide | Butanediamide | 4-Benzyloxyphenyl, 1-phenylethyl | High (~3.5) | Not reported | Potential enzyme inhibition |
| N,N'-butane-1,4-diylbis(4-methoxybenzamide) | Butanediamide | 4-Methoxybenzamide | Moderate (~2.0) | Not reported | Polymer chemistry, solubility studies |
| (R)-4-(8-Bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide | Benzamide | 8-Bromonaphthalene, 1-phenylethyl | High (~4.0) | 58% | Cross-coupling precursor |
| N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide | Hydroxamic acid | 4-Chlorophenyl, cyclohexane | Moderate (~2.8) | 45–60% | Antioxidant, metal chelation |
*LogP values estimated based on substituent contributions.
Biological Activity
N-[4-(benzyloxy)phenyl]-N'-(1-phenylethyl)butanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₂₃N₂O₂
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Inhibition of Specific Enzymes : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Receptor Modulation : It acts as an agonist for specific receptors, influencing various physiological responses.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, contributing to its therapeutic potential.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- GHSR 1a Agonism : Recent studies have indicated that the compound may function as a GHSR 1a agonist, which is significant in the regulation of appetite and energy balance .
- Enzyme Modulation : It has been reported to modulate the activity of protein phosphatase 2A (PP2A), influencing cellular signaling pathways related to growth and metabolism .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Receptor Agonism | Agonist for GHSR 1a receptor | |
| Antioxidant Activity | Exhibits potential antioxidant properties |
Case Study: GHSR 1a Agonism
In a study examining the effects of various compounds on appetite regulation, this compound was identified as a potent GHSR 1a agonist. This activity was associated with a significant reduction in food intake in rodent models, suggesting its potential application in obesity treatment .
Case Study: Enzyme Modulation
Another study focused on the modulation of PP2A activity by this compound. The findings indicated that it could effectively alter the methylation status of PP2A, thus impacting cell proliferation and survival pathways. This modulation may have implications for cancer therapy and other diseases characterized by dysregulated cell growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
